molecular formula C7H15ClN2O B6252243 N,2-dimethylpyrrolidine-2-carboxamide hydrochloride CAS No. 2742653-31-0

N,2-dimethylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B6252243
CAS No.: 2742653-31-0
M. Wt: 178.7
InChI Key:
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Description

N,2-dimethylpyrrolidine-2-carboxamide hydrochloride: is a chemical compound with the molecular formula C7H14N2O·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethylpyrrolidine-2-carboxamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with pyrrolidine, which is then subjected to methylation to introduce the N-methyl group.

    Carboxylation: The next step involves the introduction of the carboxamide group at the 2-position of the pyrrolidine ring. This can be achieved through a reaction with a suitable carboxylating agent, such as carbon dioxide or a carboxylic acid derivative.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.

    Catalytic Processes: The use of catalysts can enhance the efficiency of the methylation and carboxylation steps, making the process more cost-effective.

Chemical Reactions Analysis

Types of Reactions

N,2-dimethylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as thionyl chloride or phosphorus tribromide, can facilitate substitution reactions.

Major Products Formed

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Various substituted pyrrolidine derivatives.

Scientific Research Applications

N,2-dimethylpyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N,2-dimethylpyrrolidine-2-carboxamide hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylpyrrolidine-2-carboxamide: Similar structure but without the hydrochloride salt form.

    N-methylpyrrolidine-2-carboxamide: Lacks the second methyl group on the nitrogen atom.

    Pyrrolidine-2-carboxamide: The parent compound without any methyl groups.

Uniqueness

N,2-dimethylpyrrolidine-2-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both N-methyl and 2-methyl groups, along with the carboxamide functionality, makes it a versatile compound in various research and industrial applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2742653-31-0

Molecular Formula

C7H15ClN2O

Molecular Weight

178.7

Purity

95

Origin of Product

United States

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